molecular formula C3H5N3O B1359851 2-Amino-2-cyanoacetamide CAS No. 6719-21-7

2-Amino-2-cyanoacetamide

Cat. No.: B1359851
CAS No.: 6719-21-7
M. Wt: 99.09 g/mol
InChI Key: JRWAUKYINYWSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-cyanoacetamide is an organic compound used as a building block in chemical synthesis . It is an acetic amide with a nitrile functional group .


Synthesis Analysis

The synthesis of this compound can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C3H5N3O . The structure of 2-cyanoacetamide derivative was unambiguously assigned as a 2-amino-4-phenylfuran-3-carboxamide .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molar mass of 99.09 g/mol . The melting point ranges from 120 to 124 °C .

Scientific Research Applications

Antimicrobial Properties

2-Amino-2-cyanoacetamide has been explored for its antimicrobial properties. Studies have shown its effectiveness in the synthesis of various heterocyclic compounds, such as thiazole, pyridone, pyrazole, and chromene derivatives, which demonstrate promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Another study utilized 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide, a derivative of this compound, to synthesize isoxazole-based heterocycles with similar antimicrobial potential (Darwish, Atia, & Farag, 2014).

Synthesis of Heterocyclic Compounds

Application in Polymer Science

The compound has also found use in polymer science. A study demonstrated that cyanoacetamides, including this compound, act as accelerators for epoxy/isocyanate reactions, offering new pathways in polymer synthesis (Eldin & Renner, 1990).

Safety and Hazards

2-Amino-2-cyanoacetamide may form combustible dust concentrations in air. It is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation. It is toxic if inhaled .

Future Directions

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade. The main objective of future research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Biochemical Analysis

Biochemical Properties

2-Amino-2-cyanoacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with amide hydrolase, an enzyme responsible for the hydrolysis of peptides into amino acids . The nitrogen atom in this compound is crucial for its transport properties, including intestinal uptake and the ability to cross the blood-brain barrier . These interactions highlight the compound’s potential in biochemical research and therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit amide hydrolase impacts the hydrolysis of peptides, thereby affecting protein metabolism . Additionally, its transport properties enable it to cross cellular barriers, influencing cellular functions in different tissues and organs. These effects make this compound a valuable tool in studying cellular processes and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to amide hydrolase, inhibiting its activity and preventing the hydrolysis of peptides . This inhibition affects protein metabolism and cellular functions. Additionally, the nitrogen atom in this compound facilitates its transport across cellular barriers, enhancing its bioavailability and effectiveness in biochemical reactions . These molecular interactions underscore the compound’s potential in biochemical research and therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but its degradation can impact its effectiveness in biochemical reactions . Long-term studies in vitro and in vivo have demonstrated that the compound’s effects on cellular function can vary, highlighting the importance of understanding its temporal effects in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact and high doses causing toxic or adverse effects . The compound’s ability to inhibit amide hydrolase and cross cellular barriers influences its dosage-dependent effects. Understanding these effects is crucial for determining the optimal dosage for therapeutic applications and minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and effects on metabolic flux and metabolite levels . The compound’s ability to inhibit amide hydrolase affects protein metabolism, highlighting its role in biochemical reactions. Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The nitrogen atom in the compound facilitates its transport across cellular barriers, including the blood-brain barrier . This property enhances its bioavailability and effectiveness in biochemical reactions. Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound’s ability to interact with specific targeting signals and undergo post-translational modifications directs it to specific compartments or organelles within cells . This localization influences its effectiveness in biochemical reactions and therapeutic applications. Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Properties

IUPAC Name

2-amino-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWAUKYINYWSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313188
Record name 2-Amino-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6719-21-7
Record name 2-Amino-2-cyanoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6719-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2-cyanoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006719217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6719-21-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-cyanoacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-cyanoacetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-2-cyanoacetamide
Reactant of Route 3
Reactant of Route 3
2-Amino-2-cyanoacetamide
Reactant of Route 4
2-Amino-2-cyanoacetamide
Reactant of Route 5
Reactant of Route 5
2-Amino-2-cyanoacetamide
Reactant of Route 6
2-Amino-2-cyanoacetamide
Customer
Q & A

Q1: What is the significance of 2-amino-2-cyanoacetamide in heterocyclic chemistry?

A1: this compound is a versatile building block for synthesizing various heterocyclic compounds, particularly nitrogen-containing heterocycles. Its structure, containing both a cyano and an amino group adjacent to a reactive methylene, allows for diverse reactions leading to the formation of different ring systems.

Q2: Can you elaborate on a specific example of this compound’s use in heterocycle synthesis based on the provided research papers?

A: Certainly. One study [, ] showcased the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives using this compound as a key starting material. The researchers utilized a multi-step reaction sequence involving cyclization, ammonolysis, Dimroth rearrangement, hydrolysis, and acylation to build the desired pyrrolotriazine core. This highlights the versatility of this compound in constructing complex heterocyclic systems.

Q3: The research mentions investigating the mechanism of 2-cyano-2-diazoacetamide cyclization, what is the connection to this compound?

A: The research on 2-cyano-2-diazoacetamide cyclization is directly relevant because these compounds are derived from this compound. [] The study explored the kinetics and mechanism of how N-alkyl and N-aryl derivatives of 2-cyano-2-diazoacetamide cyclize to form 5-hydroxy-1,2,3-triazole-4-carbonitriles. Understanding this reaction pathway provides valuable insights into the reactivity of this compound derivatives and their potential in heterocyclic synthesis.

Q4: Were there any notable findings regarding the cyclization mechanism of these this compound derivatives?

A: Yes, the researchers discovered a difference in the cyclization mechanisms between N-alkyl and N-aryl derivatives of 2-cyano-2-diazoacetamide. [] Based on kinetic data, activation energies, and isotope effects, they concluded that N-alkyl derivatives undergo cyclization via a monorotatory mechanism, while N-aryl derivatives follow a pathway involving heteroelectrocyclization of 2-diazoacetimidates as a key step. This mechanistic insight is crucial for predicting and controlling the outcomes of reactions involving this compound derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.